![molecular formula C9H9ClF3NO B2576140 3-Amino-2-(3-chlorophenyl)-1,1,1-trifluoropropan-2-ol CAS No. 1250803-73-6](/img/structure/B2576140.png)
3-Amino-2-(3-chlorophenyl)-1,1,1-trifluoropropan-2-ol
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Overview
Description
This compound is an organic molecule that contains functional groups such as an amino group (-NH2), a chlorophenyl group (a benzene ring with a chlorine atom), and a trifluoropropanol group (a three-carbon chain with three fluorine atoms and a hydroxyl group). These functional groups could potentially give the compound various chemical properties and reactivities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic chlorophenyl group, the polar amino and trifluoropropanol groups, and the electronegative fluorine atoms would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The amino group could participate in reactions such as acid-base reactions or nucleophilic substitutions. The trifluoropropanol group could be involved in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar groups like the amino and trifluoropropanol groups could make it soluble in polar solvents .Scientific Research Applications
Optical and Dielectric Properties of Polyimide Films
Research into fluorinated diamine derivatives, including those related to 3-Amino-2-(3-chlorophenyl)-1,1,1-trifluoropropan-2-ol, has shown significant impact on the optical and dielectric properties of polyimide (PI) films. These materials exhibit high thermal stability, low coloration, and favorable dielectric constants, making them suitable for advanced electronic applications. The presence of trifluoromethyl groups has been noted to lower the color intensity of PI films, indicating potential utility in creating transparent or light-colored materials for electronic devices (Jang et al., 2007).
Development of Novel Fluorescence Probes
Fluorinated compounds, including derivatives of this compound, have been employed in the development of novel fluorescence probes. These probes are designed to selectively detect highly reactive oxygen species (hROS) such as hydroxyl radicals and peroxidase intermediates. The unique chemical structure of these compounds allows for the differentiation of specific reactive oxygen species, highlighting their potential in biological and chemical applications for studying oxidative stress and related phenomena (Setsukinai et al., 2003).
Antifungal and Antibacterial Agents
The chemical framework of this compound and its analogs has been explored for antifungal and antibacterial properties. Certain halogen-substituted triazole derivatives have demonstrated significant antifungal activity against Candida strains. This suggests that modifications to the core structure, such as those found in fluorinated compounds, can lead to promising drug candidates for treating fungal infections (Lima-Neto et al., 2012).
Corrosion Inhibition
The derivatives of this compound have been investigated for their potential as corrosion inhibitors. Studies on 3,5-bis(substituted)-4-amino-1,2,4-triazole derivatives reveal their effectiveness in preventing mild steel corrosion in acidic environments. These findings underscore the broader applicability of such fluorinated compounds in industrial settings, particularly in extending the lifespan of metal infrastructure (Elbelghiti et al., 2016).
Future Directions
properties
IUPAC Name |
3-amino-2-(3-chlorophenyl)-1,1,1-trifluoropropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3NO/c10-7-3-1-2-6(4-7)8(15,5-14)9(11,12)13/h1-4,15H,5,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IERNLDRLQCGYTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CN)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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